4-Bromo-7-fluorobenzofuran
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Overview
Description
4-Bromo-7-fluorobenzofuran is a chemical compound with the molecular formula C8H4BrFO and a molecular weight of 215.02 . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluorobenzofuran consists of a benzofuran core with a bromine atom at the 4th position and a fluorine atom at the 7th position .Physical And Chemical Properties Analysis
4-Bromo-7-fluorobenzofuran is a solid at room temperature . It has a molecular weight of 215.02 .Scientific Research Applications
Antimicrobial Agents
4-Bromo-7-fluorobenzofuran: and its derivatives have been identified as promising structures for the development of new antimicrobial agents . The benzofuran scaffold is widely recognized for its biological and pharmacological applications, particularly in the fight against resistant microbes. This compound could be pivotal in the design of drugs with improved bioavailability, which is a significant challenge in antimicrobial therapy.
Anti-Tumor Activity
Benzofuran derivatives exhibit potent anti-tumor properties . The structural features of 4-Bromo-7-fluorobenzofuran make it a suitable candidate for cancer drug discovery. Its ability to interact with various biological targets can lead to the development of novel anticancer agents with specific mechanisms of action.
Anti-Oxidative Applications
The oxidative stress response in cells is a key area of research, especially in the context of chronic diseases and aging4-Bromo-7-fluorobenzofuran derivatives have shown potential as anti-oxidative agents , which could be utilized in the development of therapies aimed at mitigating oxidative damage in cells.
Anti-Viral Therapeutics
The search for effective anti-viral drugs is ongoing, especially with the emergence of new viral pathogens. Benzofuran compounds, including 4-Bromo-7-fluorobenzofuran , have demonstrated anti-viral activities . These compounds could serve as a basis for the synthesis of drugs targeting specific viral infections.
Drug Design and Discovery
The unique structure of benzofuran derivatives makes them a valuable scaffold in drug design . 4-Bromo-7-fluorobenzofuran can be used as a core structure to develop new drugs with a variety of therapeutic applications, leveraging its pharmacophore properties to enhance drug efficacy.
Chemical Synthesis and SAR Studies
4-Bromo-7-fluorobenzofuran: plays a significant role in chemical synthesis, serving as a precursor for complex benzofuran compounds . It is also used in structure-activity relationship (SAR) studies to understand the impact of different substitutions on the nucleus, aiding in the rational design of new compounds with desired biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, which include 4-bromo-7-fluorobenzofuran, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, leading to their diverse pharmacological effects .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets in a way that leads to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit excellent antibacterial activity .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological and pharmacological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzofuran derivatives are known to cause a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
4-bromo-7-fluoro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWKJXVITMEVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-fluorobenzofuran |
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